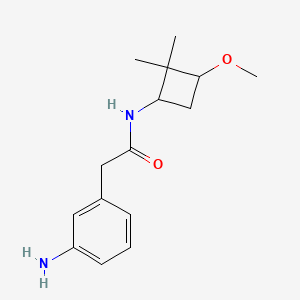![molecular formula C15H19N3S B6633235 3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine](/img/structure/B6633235.png)
3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine is a chemical compound that belongs to the class of indene diamines. It is commonly known as GSK-3 inhibitor and is widely used in scientific research for its potential therapeutic benefits. In
作用机制
3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine inhibits GSK-3 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream substrates, leading to the modulation of various signaling pathways. The inhibition of GSK-3 by this compound has been shown to have various therapeutic effects, including the promotion of cell survival, the inhibition of inflammation, and the enhancement of memory and learning.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific signaling pathway being modulated. For example, the inhibition of GSK-3 by this compound has been shown to promote cell survival by activating the PI3K/Akt pathway and inhibiting the JNK pathway. Additionally, the inhibition of GSK-3 has been shown to enhance memory and learning by modulating the Wnt/β-catenin pathway.
实验室实验的优点和局限性
One of the main advantages of using 3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine in lab experiments is its high potency and selectivity for GSK-3. This allows for the specific modulation of GSK-3 signaling pathways, which can be difficult to achieve with other compounds. However, one limitation of using this compound is its potential off-target effects, which can lead to unintended consequences. Therefore, it is important to carefully evaluate the specificity of this compound in each experimental system.
未来方向
There are numerous future directions for the use of 3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine in scientific research. One potential direction is the investigation of its therapeutic potential in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. Additionally, this compound could be used to investigate the role of GSK-3 in other signaling pathways and to develop new therapeutic interventions. Finally, the development of more potent and selective GSK-3 inhibitors based on the structure of this compound could lead to the development of more effective treatments for various diseases.
合成方法
The synthesis of 3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine is a multi-step process that involves the reaction of 2-chloro-3-nitrobenzoic acid with 2-aminothiazole in the presence of potassium carbonate to form 2-(2-nitrobenzoyl)thiazole. This intermediate is then reduced with tin and hydrochloric acid to obtain 2-(2-aminobenzoyl)thiazole. The final step involves the reaction of 2-(2-aminobenzoyl)thiazole with 2,3-dihydro-1H-indene-1,3-diamine in the presence of triethylamine to produce this compound.
科学研究应用
3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a critical role in numerous signaling pathways. It has been implicated in various diseases, including Alzheimer's disease, bipolar disorder, diabetes, and cancer. Therefore, this compound is widely used in scientific research to investigate the role of GSK-3 in these diseases and to develop potential therapeutic interventions.
属性
IUPAC Name |
3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3S/c1-10(15-17-6-7-19-15)9-18-14-8-13(16)11-4-2-3-5-12(11)14/h2-7,10,13-14,18H,8-9,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPBTHVZORBRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CC(C2=CC=CC=C12)N)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid](/img/structure/B6633154.png)

![2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B6633169.png)
![5-[(2-Methyloxan-4-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B6633181.png)
![3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid](/img/structure/B6633184.png)
![4-[[1-(2-methoxyethyl)cyclopropyl]methylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6633187.png)
![2-Methyl-6-[1-(oxan-4-yl)ethylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B6633196.png)

![N-(3-ethoxycyclobutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6633208.png)
![3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B6633214.png)
![2-amino-N-[(1-ethylcyclopentyl)methyl]pyrimidine-5-sulfonamide](/img/structure/B6633231.png)
![8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633237.png)
![1-[2-(1,3-Thiazol-2-yl)propylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633243.png)
![2-amino-N-[(1-ethylcyclopentyl)methyl]pyridine-4-sulfonamide](/img/structure/B6633246.png)